N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-trimethoxybenzamide
Description
N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a quinoline core substituted with a phenyl group at position 2 and an ethoxy group at position 2. The 6-position of the quinoline is linked via an amide bond to a 3,4,5-trimethoxybenzoyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to known cytotoxic agents, particularly those targeting tubulin polymerization or kinase inhibition .
Properties
IUPAC Name |
N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-5-34-23-16-22(17-9-7-6-8-10-17)29-21-12-11-19(15-20(21)23)28-27(30)18-13-24(31-2)26(33-4)25(14-18)32-3/h6-16H,5H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKVTGRGQOJJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an appropriate ketone under acidic conditions.
Ethoxylation: Introduction of the ethoxy group at the 4-position of the quinoline ring can be done using ethyl iodide in the presence of a base.
Formation of the benzamide moiety: The 3,4,5-trimethoxybenzoyl chloride can be reacted with the ethoxy-phenylquinoline derivative in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions 5 and 8, using reagents such as halogens or nitro compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions include various substituted quinoline and benzamide derivatives.
Scientific Research Applications
N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s structure allows it to bind to DNA or proteins, interfering with their normal function and leading to cell death or inhibition of growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound shares a common 3,4,5-trimethoxybenzamide motif with several analogs, but differences in the heterocyclic core and substituent groups significantly influence its physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*TMB: 3,4,5-trimethoxybenzamide
Key Observations:
Core Heterocycle: The quinoline core in the target compound may enhance π-π stacking interactions with biological targets compared to simpler benzamide analogs like compound 18 or N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide .
Substituent Effects: The 4-ethoxy group on the quinoline likely improves metabolic stability compared to compounds with halogens (e.g., 4-fluoro in compound 18) . The 2-phenyl group may sterically hinder interactions with tubulin, contrasting with combretastatin analogs that lack bulky substituents .
Amide Linkage: The amide bond in the target compound is conserved across analogs, but its position on the quinoline (vs. furan or oxazolone in others) alters conformational flexibility .
Physicochemical Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
